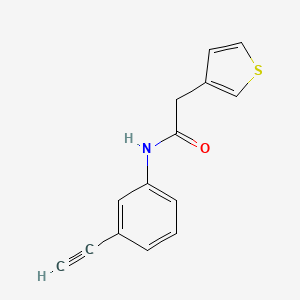![molecular formula C11H12N2S B7508120 1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)
1-[(4-Methylsulfanylphenyl)methyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylsulfanylphenyl)methyl]imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole and contains a methylsulfanylphenyl group attached to the imidazole ring.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Methylsulfanylphenyl)methyl]imidazole is not fully understood. However, it is believed to exert its effects through the inhibition of oxidative stress and inflammation. It has also been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-[(4-Methylsulfanylphenyl)methyl]imidazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-Methylsulfanylphenyl)methyl]imidazole in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for investigating the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(4-Methylsulfanylphenyl)methyl]imidazole. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies on its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, there is a need for more research on its potential applications in the field of cancer therapy.
Métodos De Síntesis
The synthesis of 1-[(4-Methylsulfanylphenyl)methyl]imidazole involves the reaction of 4-methylthiobenzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-[(4-Methylsulfanylphenyl)methyl]imidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFZRQNKIIQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)
![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
